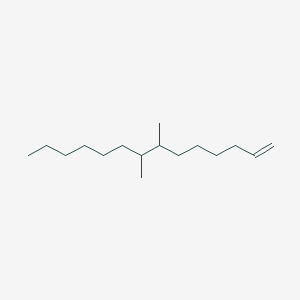
7,8-Dimethyltetradec-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethyltetradec-1-ene is an organic compound with the molecular formula C16H32 It is a type of alkene, characterized by the presence of a carbon-carbon double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyltetradec-1-ene can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 1-decene, with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
7,8-Dimethyltetradec-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, for example, can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under mild conditions.
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst at elevated temperatures and pressures.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes.
科学的研究の応用
7,8-Dimethyltetradec-1-ene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 7,8-Dimethyltetradec-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
7-Tetradecene: A similar alkene with a different substitution pattern.
8-Tetradecene: Another isomer with the double bond located at a different position.
1-Hexadecene: A longer-chain alkene with similar chemical properties.
Uniqueness
7,8-Dimethyltetradec-1-ene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
特性
CAS番号 |
116692-10-5 |
|---|---|
分子式 |
C16H32 |
分子量 |
224.42 g/mol |
IUPAC名 |
7,8-dimethyltetradec-1-ene |
InChI |
InChI=1S/C16H32/c1-5-7-9-11-13-15(3)16(4)14-12-10-8-6-2/h5,15-16H,1,6-14H2,2-4H3 |
InChIキー |
DGBCNTKXMNOERE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)C(C)CCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


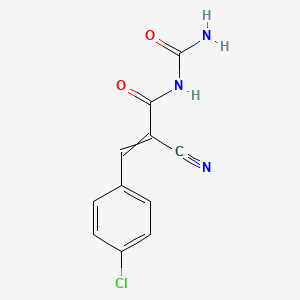
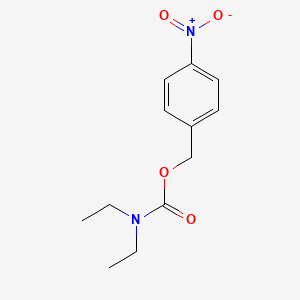
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
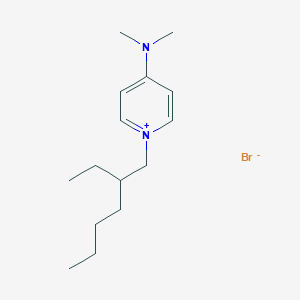
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)


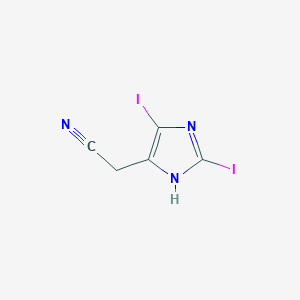
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)

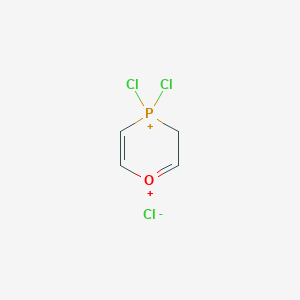

![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
